molecular formula C18H16FN3O3S2 B2965657 N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941474-03-9

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2965657
CAS No.: 941474-03-9
M. Wt: 405.46
InChI Key: AZUAMHABOSUATO-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : A study by Anuse et al. (2019) synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide, which were evaluated for antimicrobial activity. These compounds showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains (Anuse et al., 2019).

  • Antituberculosis Activity : A series of thiazole-aminopiperidine hybrid analogues, including compounds with 6-fluorobenzothiazol moieties, were designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibited notable antituberculosis activity and low cytotoxicity, suggesting potential in treating tuberculosis (Jeankumar et al., 2013).

  • Anti-Cancer Activity : Research by Kumbhare et al. (2014) involved the synthesis of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and their evaluation for cytotoxicity against cancer cell lines. These compounds, particularly compound 20c, showed promising anti-cancer activity and induced apoptosis in cancer cells (Kumbhare et al., 2014).

  • Antiviral Drug Discovery : A review by De Clercq (2009) discussed various antiviral drug discovery strategies, including the use of compounds like 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, which is structurally related to compounds with a benzo[d]thiazol moiety. These compounds were explored for their potential in treating viral infections (De Clercq, 2009).

  • Fluorescent Sensing : A study by Wang et al. (2012) developed a reaction-based fluorescent probe using benzothiazol derivatives for the selective detection of thiophenols over aliphatic thiols. This indicates the potential application of such compounds in chemical and biological sciences for sensitive and selective detection techniques (Wang et al., 2012).

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c19-13-6-7-15-16(11-13)26-18(20-15)21-17(23)12-4-3-5-14(10-12)27(24,25)22-8-1-2-9-22/h3-7,10-11H,1-2,8-9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUAMHABOSUATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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